molecular formula C24H26N6O6S2 B2964304 ethyl 2-{2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393814-83-0

ethyl 2-{2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2964304
CAS No.: 393814-83-0
M. Wt: 558.63
InChI Key: NRBJWVYEMNOXAL-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a nitrophenyl group, and a cyclopenta[b]thiophene core

Mechanism of Action

Mode of Action

The presence of the 1,2,4-triazole ring, which is known to form oximes and hydrazones , suggests that the compound could potentially undergo reactions with aldehydes and ketones within the target molecule. The nitrophenyl group might be involved in electron transfer processes, while the thiophene ring could participate in aromatic interactions .

Biochemical Pathways

Compounds containing similar structural features, such as thiazoles, have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The presence of the ethyl ester group suggests that it could potentially enhance the compound’s lipophilicity, which could in turn influence its absorption and distribution within the body . The compound’s metabolic stability and excretion patterns would likely depend on various factors, including its interactions with metabolic enzymes and transporters.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information on its targets and mode of action. Given the diverse biological activities associated with compounds containing similar structural features , it is plausible that the compound could exert a wide range of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the triazole ring through a cyclization reaction involving appropriate precursors. The nitrophenyl group is introduced via a nitration reaction, and the final compound is assembled through a series of coupling reactions, including the use of thiophene derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the triazole or thiophene rings .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a triazole ring and a thiophene core in a single molecule is relatively rare and offers opportunities for diverse applications in various fields .

Properties

IUPAC Name

ethyl 2-[2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O6S2/c1-4-36-23(33)19-16-6-5-7-17(16)38-22(19)26-20(31)13(2)37-24-28-27-18(29(24)3)12-25-21(32)14-8-10-15(11-9-14)30(34)35/h8-11,13H,4-7,12H2,1-3H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBJWVYEMNOXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NN=C(N3C)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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